Home > Products > Screening Compounds P142221 > Amyloid b-Protein (20-29) Trifluoroacetate
Amyloid b-Protein (20-29) Trifluoroacetate - 311818-43-6

Amyloid b-Protein (20-29) Trifluoroacetate

Catalog Number: EVT-3165829
CAS Number: 311818-43-6
Molecular Formula: C45H67F3N12O19
Molecular Weight: 1137.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyloid beta-protein (20-29) trifluoroacetate is a peptide fragment derived from the larger amyloid beta-protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment consists of amino acids 20 to 29 of the amyloid beta-protein, and its trifluoroacetate form is often used in research due to its stability and solubility properties. The study of this peptide is crucial for understanding the mechanisms of amyloid formation and its role in neurodegenerative diseases.

Source

Amyloid beta-protein is produced through the proteolytic cleavage of amyloid precursor protein. The specific segment (20-29) can be synthesized chemically or isolated from biological samples. Research has shown that this peptide plays a significant role in the aggregation process leading to amyloid plaque formation, which is a hallmark of Alzheimer's disease .

Classification

Amyloid beta-protein (20-29) trifluoroacetate falls under the classification of neurotoxic peptides. It is categorized as a fragment of a larger protein involved in amyloid fibril formation, which is critical in neurodegenerative disorders. Its classification can also extend to synthetic peptides used in biochemical research and therapeutic studies.

Synthesis Analysis

Methods

The synthesis of amyloid beta-protein (20-29) trifluoroacetate typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain, utilizing protective groups to ensure correct assembly.

Technical Details

  1. Solid-phase synthesis: The process begins with a resin-bound amino acid, where subsequent amino acids are added sequentially.
  2. Cleavage and deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin and any protective groups are removed.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography to achieve the desired purity and yield .
Molecular Structure Analysis

Structure

The molecular structure of amyloid beta-protein (20-29) trifluoroacetate reveals a significant conformational propensity towards aggregation. The segment contains key residues that facilitate β-sheet formation, contributing to its amyloidogenic properties.

Data

Recent studies have employed techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to elucidate the structure of this peptide fragment. These studies indicate that residues within this segment can adopt a kinked β-helix-like turn, which is crucial for its interaction with other amyloid-forming peptides .

Chemical Reactions Analysis

Reactions

Amyloid beta-protein (20-29) trifluoroacetate participates in several chemical reactions related to protein aggregation:

  1. Fibrillogenesis: Under physiological conditions, this peptide can spontaneously aggregate into fibrils.
  2. Post-translational modifications: Modifications such as oxidation at specific residues can alter its aggregation propensity and toxicity.

Technical Details

The kinetics of fibril formation can be monitored using Thioflavin T fluorescence assays, which indicate the presence of aggregated species . Additionally, mass spectrometry can be utilized to analyze fragmentation patterns during proteolytic digestion, providing insights into its stability and aggregation behavior .

Mechanism of Action

Process

The mechanism by which amyloid beta-protein (20-29) trifluoroacetate exerts its effects involves several steps:

  1. Monomer folding: The peptide undergoes intramolecular folding, forming stable structures that serve as nuclei for aggregation.
  2. Nucleation: These folded monomers then aggregate into oligomers, which further assemble into fibrils.
  3. Toxicity: The resulting fibrils are believed to disrupt cellular function and contribute to neurodegeneration observed in Alzheimer's disease.

Data

Experimental data suggest that specific residues within this segment enhance its aggregation rates and stability, particularly under conditions mimicking those found in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

Amyloid beta-protein (20-29) trifluoroacetate is typically characterized by:

  • Molecular weight: Approximately 1,050 Da.
  • Solubility: High solubility in trifluoroacetic acid solutions, making it suitable for various biochemical assays.

Chemical Properties

The chemical properties include:

  • Stability: This peptide fragment exhibits stability under acidic conditions due to the presence of trifluoroacetate.
  • Reactivity: It can undergo oxidation and other post-translational modifications that may influence its biological activity.

Relevant data from studies indicate that environmental factors such as pH and temperature significantly affect its aggregation behavior .

Applications

Scientific Uses

Amyloid beta-protein (20-29) trifluoroacetate has several applications in scientific research:

  1. Modeling Alzheimer's disease: It serves as a model system for studying amyloid aggregation processes.
  2. Drug development: Researchers use this peptide fragment to screen potential inhibitors that could prevent or reduce amyloid plaque formation.
  3. Diagnostic tools: It has been utilized in assays aimed at detecting amyloid aggregates in biological samples from Alzheimer's disease patients .
Theoretical Frameworks for Aβ(20-29) in Neurodegenerative Pathology

Role of Aβ Proteoforms in Alzheimer’s Disease Phenotypic Heterogeneity

The Aβ(20-29) fragment serves as a critical molecular determinant governing the structural landscape of full-length amyloid-β. Site-specific chiral substitutions within this decapeptide induce profound conformational shifts that illuminate phenotypic heterogeneity in Alzheimer’s disease. Experimental studies demonstrate that introducing D-amino acids at residues Asp23 or Ser26 significantly alters secondary structure populations under physiologically relevant conditions. In acidic buffer (pH 3), wild-type Aβ(20-29) adopts random coil (RC) with β-turn configurations, whereas [D-Ser²⁶]Aβ(20-29) acquires polyproline type II (PPII) helices alongside β-turns, and [D-Asp²³]Aβ(20–29) transitions predominantly to PPII conformations [1]. This stereochemical editing mirrors natural post-translational modifications that generate structural proteoforms.

Solvent environment further modulates conformational plasticity: In 2,2,2-trifluoroethanol (TFE), wild-type Aβ(20-29) forms 3₁₀-helices, while D-substituted variants exhibit α-helical or persistent coil structures [1]. These findings establish that minor sequence variations within Aβ(20-29) dictate higher-order assembly phenotypes, potentially explaining region-specific amyloid deposition patterns and differential clinical manifestations observed across Alzheimer’s subtypes. Solid-state vibrational circular dichroism confirms environmental dependency, showing dehydrated peptide films adopt distinct architectures compared to solution states [1].

Table 1: Conformational Preferences of Aβ(20-29) Variants

Variant10 mM Acetate (pH 3)90% TFE/WaterKey Structural Elements
Wild-typeRandom coil + β-turn3₁₀-helix1651 cm⁻¹ (VCD), 222 nm (CD)
[D-Asp²³]Aβ(20-29)Predominant PPIIα-helix1646 cm⁻¹ (VA), 218 nm (ECD)
[D-Ser²⁶]Aβ(20-29)PPII + β-turnRandom coil1647 cm⁻¹ (VA), 230 nm (ECD)

Strain Theory and Aβ(20-29) Conformational Polymorphism

The Aβ(20-29) segment operates as an essential structural capacitor capable of storing diverse amyloid "strain" information through conformational polymorphism. Molecular analyses reveal that residue-specific perturbations propagate long-range structural effects governing fibril architecture. Central to this phenomenon is the Phe²³-Phe²³ aromatic stacking interface observed in islet amyloid polypeptide IAPP(20-29), an amyloidogenic homolog. Computational simulations demonstrate that small molecules disrupting Phe²³ interactions effectively inhibit β-strand formation [4], validating this motif as a strain-determining node.

Experimental evidence shows dehydration forces radically remodel Aβ(20-29) conformers, generating solid-state structures distinct from solution-phase assemblies [1]. This environmental sensitivity enables a single sequence to encode multiple stable tertiary configurations—core requirement for strain theory. Region-specific vulnerability patterns in Alzheimer’s brains may thus originate from context-dependent folding trajectories of Aβ(20-29), which templates the quaternary structure of larger aggregates. Notably, hippocampal versus amygdalar Aβ exhibits distinct synaptotoxic profiles in transgenic models, with intracellular Aβ accumulation in the basolateral amygdala specifically correlating with anxiety phenotypes independent of tau co-pathology [5]. This anatomical divergence suggests strain-like properties arising from microenvironment-modulated Aβ folding.

Oligomer Hypothesis and Aβ(20-29) Aggregation Dynamics

The Aβ(20-29) domain critically influences the oligomerization kinetics and neurotoxicity of amyloid-β through dynamic aggregation pathways. While traditional amyloid hypotheses emphasize fibrillar endpoints, contemporary models position soluble oligomers (oAβ) as primary neurotoxins. Paradoxically, Aβ(20-29)-containing peptides exhibit aggregation behaviors that challenge linear fibrillization models:

  • Oxidative Diversion: Cytochrome c (Cyt c) redirects Aβ aggregation toward off-pathway amorphous assemblies when peroxide is present, generating less toxic aggregates despite accelerated oligomerization. Without peroxide, Cyt c promotes fibrillization [8].
  • Metal Modulation: Zinc-bound Aβ42 resists Cyt c/H₂O₂-mediated diversion, persisting in β-sheet rich assemblies [8].
  • Transient Oligomers: Gel electrophoresis identifies stable 100-240 kDa Aβ42-Cyt c-H₂O₂ complexes absent in control aggregations, confirming metastable oligomeric intermediates [8].

Critically, the oligomer hypothesis faces challenges regarding in vivo relevance: Amyloid plaques show poor correlation with cognitive decline, and significant Aβ deposition occurs in cognitively intact individuals [3]. This suggests Aβ(20-29)'s aggregation behavior—particularly its capacity to form soluble toxic oligomers—may be context-dependent, influenced by metal ions, oxidation, and chaperone proteins like Cyt c.

Table 2: Aggregation Pathways Modulated by Aβ(20-29) Interactions

ConditionAggregate Morphology (TEM)Toxicity ProfileMolecular Determinants
Aβ42 aloneLong, thin fibrilsHighβ-sheet dominance (46% by CD)
Aβ42 + Cyt cLong, thick fibrilsVery highAccelerated fibrillization
Aβ42 + H₂O₂Long, thin fibrilsHighMinimal structural impact
Aβ42 + Cyt c + H₂O₂Amorphous aggregates + protofibrilsReducedCovalent Aβ oxidation, Cyt c adducts
Zn(II)-Aβ42 + Cyt c + H₂O₂β-sheet fibrilsPersistentMetal-stabilized β-sheets

Parallel Pathways of Aβ and Tau in Synaptic Dysfunction

The Aβ(20-29) region participates in distinct but convergent pathways with tau pathology to drive synaptic failure. Rather than operating in a rigid hierarchical cascade (Aβ → tau), experimental evidence reveals parallel mechanisms:

  • Tau-Centric Hippocampal Failure: Synaptic tau accumulation in hippocampal neurons correlates with spatial memory deficits in APP/Tau transgenic mice. Tau reduction rescues Aβ-induced deficits without altering amyloid pathology, indicating tau operates downstream but independently [5] [9].
  • Aβ-Centric Amygdalar Dysfunction: Intracellular Aβ in the basolateral amygdala drives anxiety and fear phenotypes independently of synaptic tau. Transcriptional profiling shows amygdalar inflammation and glial activation in APP/Tau mice, distinct from hippocampal gene networks [5].
  • Kinase Cross-Activation: The PAR-1/MARK kinase axis phosphorylates tau in response to Aβ exposure. Inhibiting MARK4 blocks Aβ-induced dendritic spine loss and synaptic marker reduction even with persistent Aβ accumulation [9].

Notably, regional vulnerabilities emerge from differential pathway engagement: Aβ and tau synergistically impair hippocampal long-term potentiation (LTP) yet counteract each other’s LTP toxicity in the amygdala [5]. This anatomical dichotomy demonstrates that Aβ(20-29)'s influence on synaptic pathways is circuit-specific, with the fragment potentially modulating local proteostasis networks that determine tau mislocalization and kinase activation.

Table 3: Regional Pathogenic Mechanisms Involving Aβ and Tau

Brain RegionPrimary TriggerTranscriptional SignatureFunctional ImpairmentPathway Interaction
HippocampusSynaptic tauMyelination/RNA processing (Tau mice)Spatial learning deficitsSynergistic LTP impairment
Inflammation/synapses (APP/Tau mice)
Basolateral AmygdalaIntracellular AβAstrocytic/microglial activationAnxiety, fear phenotypesCounteractive LTP effects
63 AD-risk gene dysregulation

Properties

CAS Number

311818-43-6

Product Name

Amyloid b-Protein (20-29) Trifluoroacetate

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C45H67F3N12O19

Molecular Weight

1137.1 g/mol

InChI

InChI=1S/C43H66N12O17.C2HF3O2/c1-21(2)35(43(72)47-18-31(58)50-29(20-56)42(71)53-27(16-30(46)57)40(69)52-25(11-7-8-14-44)38(67)48-19-34(63)64)55-41(70)28(17-33(61)62)54-39(68)26(12-13-32(59)60)51-36(65)22(3)49-37(66)24(45)15-23-9-5-4-6-10-23;3-2(4,5)1(6)7/h4-6,9-10,21-22,24-29,35,56H,7-8,11-20,44-45H2,1-3H3,(H2,46,57)(H,47,72)(H,48,67)(H,49,66)(H,50,58)(H,51,65)(H,52,69)(H,53,71)(H,54,68)(H,55,70)(H,59,60)(H,61,62)(H,63,64);(H,6,7)/t22-,24-,25-,26-,27-,28-,29-,35-;/m0./s1

InChI Key

DRRSHWZTVLXWFU-ZJVCHRBDSA-N

SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.